molecular formula C21H33N7O5 B12394858 Atic-IN-1

Atic-IN-1

Cat. No.: B12394858
M. Wt: 463.5 g/mol
InChI Key: DDVRELSQBWTGRE-ROUUACIJSA-N
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Description

Atic-IN-1 is a small molecule inhibitor that targets the dimerization of aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase (ATIC). This enzyme is crucial for the aminoimidazole carboxamide ribonucleotide transformylase activity, which is essential in the purine biosynthesis pathway. This compound exhibits anti-tumor activity by reducing cell numbers and cell division rates .

Preparation Methods

The synthesis of Atic-IN-1 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of aminoimidazole carboxamide ribonucleotide, followed by a series of chemical transformations to introduce the necessary functional groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Atic-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

Atic-IN-1 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the dimerization of aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase and its role in purine biosynthesis.

    Biology: It is used to investigate the effects of ATIC inhibition on cell proliferation and division, particularly in cancer cells.

    Medicine: this compound is being explored as a potential anti-cancer agent due to its ability to reduce tumor cell numbers and division rates.

    Industry: It may be used in the development of new therapeutic agents targeting purine biosynthesis pathways

Mechanism of Action

Atic-IN-1 exerts its effects by inhibiting the dimerization of aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase. This inhibition disrupts the enzyme’s activity, leading to a reduction in aminoimidazole carboxamide ribonucleotide transformylase activity. The molecular targets involved include the active sites of the enzyme, where this compound binds and prevents dimerization. This disruption ultimately leads to a decrease in cell proliferation and division rates .

Comparison with Similar Compounds

Atic-IN-1 is unique in its specific targeting of aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase dimerization. Similar compounds include:

    Methotrexate: An inhibitor of dihydrofolate reductase, another enzyme in the purine biosynthesis pathway.

    6-Mercaptopurine: An inhibitor of several enzymes in the purine biosynthesis pathway, including hypoxanthine-guanine phosphoribosyltransferase.

    Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body and inhibits purine biosynthesis.

This compound stands out due to its specific mechanism of action and its potential as an anti-cancer agent .

Properties

Molecular Formula

C21H33N7O5

Molecular Weight

463.5 g/mol

IUPAC Name

(2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-1-(diethylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]pentanamide

InChI

InChI=1S/C21H33N7O5/c1-4-27(5-2)20(31)18(13-15-8-10-16(11-9-15)28(32)33)26-19(30)17(25-14(3)29)7-6-12-24-21(22)23/h8-11,17-18H,4-7,12-13H2,1-3H3,(H,25,29)(H,26,30)(H4,22,23,24)/t17-,18-/m0/s1

InChI Key

DDVRELSQBWTGRE-ROUUACIJSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)C

Canonical SMILES

CCN(CC)C(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C

Origin of Product

United States

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